molecular formula C3H8N4O5 B14263183 3-Hydrazinyl-2,2-dinitropropan-1-ol CAS No. 138555-22-3

3-Hydrazinyl-2,2-dinitropropan-1-ol

Cat. No.: B14263183
CAS No.: 138555-22-3
M. Wt: 180.12 g/mol
InChI Key: ZJNYLRPFDSEANA-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2,2-dinitropropan-1-ol is an organic compound known for its unique chemical structure and properties It contains a hydrazine group, two nitro groups, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2,2-dinitropropan-1-ol typically involves the reaction of hydrazine with 2,2-dinitropropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at room temperature to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2,2-dinitropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazinyl-2,2-dinitropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2,2-dinitropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitro groups can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

138555-22-3

Molecular Formula

C3H8N4O5

Molecular Weight

180.12 g/mol

IUPAC Name

3-hydrazinyl-2,2-dinitropropan-1-ol

InChI

InChI=1S/C3H8N4O5/c4-5-1-3(2-8,6(9)10)7(11)12/h5,8H,1-2,4H2

InChI Key

ZJNYLRPFDSEANA-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)([N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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